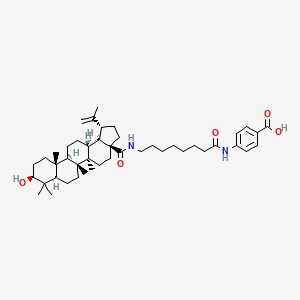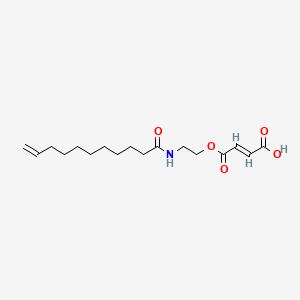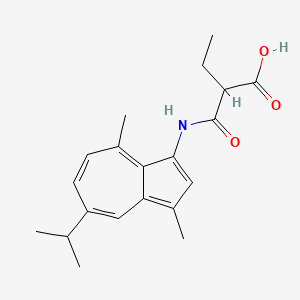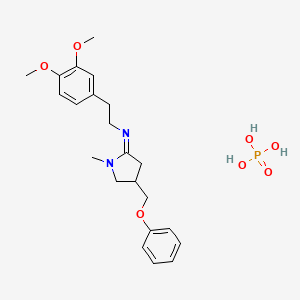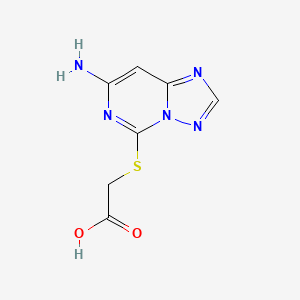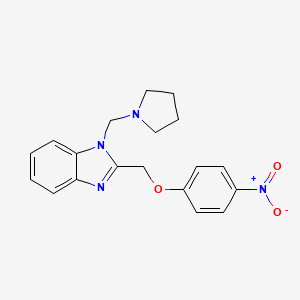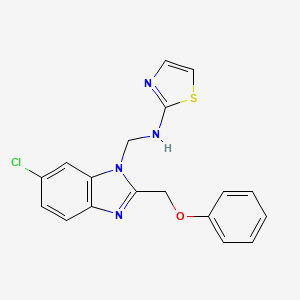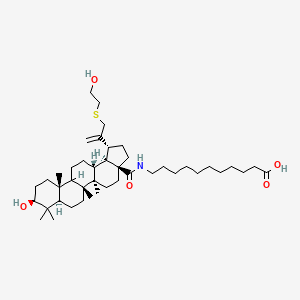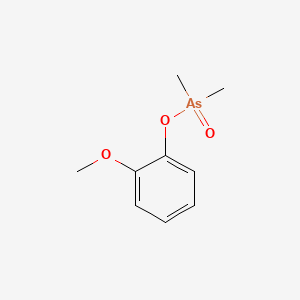
1-Dimethylarsoryloxy-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guaiacol cacodylate is a chemical compound that combines guaiacol, a naturally occurring organic compound derived from guaiac resin and lignin, with cacodylic acid, an organoarsenic compound. Guaiacol is known for its antiseptic and expectorant properties, while cacodylic acid is used in various industrial applications, including as a herbicide and a chemical intermediate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guaiacol cacodylate typically involves the reaction of guaiacol with cacodylic acid under controlled conditions. One common method is to dissolve guaiacol in an appropriate solvent, such as ethanol, and then add cacodylic acid. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
Industrial production of guaiacol cacodylate may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Guaiacol cacodylate can undergo various chemical reactions, including:
Oxidation: Guaiacol cacodylate can be oxidized to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert guaiacol cacodylate to its corresponding reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring of guaiacol, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. Reactions are usually performed in anhydrous solvents.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of guaiacol cacodylate.
Substitution: Various substituted guaiacol derivatives, depending on the reagents used.
Applications De Recherche Scientifique
Guaiacol cacodylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of respiratory conditions due to its expectorant properties.
Industry: Utilized in the production of various chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of guaiacol cacodylate involves its interaction with various molecular targets and pathways. Guaiacol is known to exert its effects through its antioxidant properties, scavenging reactive oxygen species and protecting cells from oxidative damage. Cacodylic acid, on the other hand, can interact with cellular components and disrupt various biochemical processes. The combined effects of guaiacol and cacodylic acid in guaiacol cacodylate may involve multiple pathways, including modulation of oxidative stress and interference with cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guaiacol: A naturally occurring compound with antiseptic and expectorant properties.
Cacodylic Acid: An organoarsenic compound used in various industrial applications.
Catechol: A related compound with similar chemical structure and properties to guaiacol.
Eugenol: Another phenolic compound with antiseptic and analgesic properties.
Uniqueness of Guaiacol Cacodylate
Guaiacol cacodylate is unique due to its combination of guaiacol and cacodylic acid, which imparts a distinct set of chemical and biological properties. The presence of both guaiacol and cacodylic acid in a single compound allows for a synergistic effect, potentially enhancing its efficacy in various applications compared to its individual components.
Propriétés
Numéro CAS |
553-47-9 |
|---|---|
Formule moléculaire |
C9H13AsO3 |
Poids moléculaire |
244.12 g/mol |
Nom IUPAC |
1-dimethylarsoryloxy-2-methoxybenzene |
InChI |
InChI=1S/C9H13AsO3/c1-10(2,11)13-9-7-5-4-6-8(9)12-3/h4-7H,1-3H3 |
Clé InChI |
ZSHYQCDUUBZWFA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1O[As](=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




